Cas no 86533-36-0 (Aristolindiquinone)

Aristolindiquinone structure
Aristolindiquinone structure
Produktname:Aristolindiquinone
CAS-Nr.:86533-36-0
MF:C12H10O4
MW:218.205403804779
CID:1852493
PubChem ID:442723

Aristolindiquinone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione
    • Aristolindiquinone
    • C10300
    • 2,5-Dihydroxy-3,8-dimethyl-1,4-naphthalenedione
    • 2,5-dihydroxy-3,8-dimethyl-1,4-naphthoquinone
    • Q27105837
    • 2,5-Dihydroxy-3,8-dimethyl-1,4-naphthalenedione (ACI)
    • DTXSID80331925
    • HY-N2471
    • AKOS040760276
    • CS-0022741
    • 86533-36-0
    • CHEBI:2823
    • AC1L9DAN
    • DTXCID60283019
    • DA-61206
    • Inchi: 1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13,15H,1-2H3
    • InChI-Schlüssel: BEBGSFZOQXPJCT-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=C(C=CC=2C)O)C(=O)C(C)=C1O

Berechnete Eigenschaften

  • Genaue Masse: 218.05790880 g/mol
  • Monoisotopenmasse: 218.05790880 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 383
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 74.6
  • Molekulargewicht: 218.20
  • XLogP3: 1.8

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.452±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Fast unlöslich (0,028 g/l) (25°C),

Aristolindiquinone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1400-1 mL * 10 mM (in DMSO)
Aristolindiquinone
86533-36-0
1 mL * 10 mM (in DMSO)
¥ 3900 2023-09-07
TargetMol Chemicals
TN1400-5 mg
Aristolindiquinone
86533-36-0 98%
5mg
¥ 3,800 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1400-1 mg
Aristolindiquinone
86533-36-0
1mg
¥4833.00 2022-04-26
TargetMol Chemicals
TN1400-5mg
Aristolindiquinone
86533-36-0
5mg
¥ 3800 2024-07-20
TargetMol Chemicals
TN1400-1 ml * 10 mm
Aristolindiquinone
86533-36-0
1 ml * 10 mm
¥ 3900 2024-07-20

Aristolindiquinone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
1.2 Reagents: Sulfuric acid
2.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
3.1 Reagents: Potassium hydroxide Solvents: Methanol
4.1 Reagents: Oxalyl chloride Solvents: Benzene
4.2 Reagents: Tin tetrachloride Solvents: Benzene
4.3 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
6.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
6.2 Reagents: Sodium methoxide Solvents: Methanol
7.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
2.2 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
1.2 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Benzene
1.2 Reagents: Tin tetrachloride Solvents: Benzene
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
3.2 Reagents: Sodium methoxide Solvents: Methanol
4.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Oxalyl chloride Solvents: Benzene
2.2 Reagents: Tin tetrachloride Solvents: Benzene
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
4.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
4.2 Reagents: Sodium methoxide Solvents: Methanol
5.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Trifluoroacetic acid
3.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
3.2 Reagents: Sulfuric acid
4.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
5.1 Reagents: Potassium hydroxide Solvents: Methanol
6.1 Reagents: Oxalyl chloride Solvents: Benzene
6.2 Reagents: Tin tetrachloride Solvents: Benzene
6.3 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
8.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
8.2 Reagents: Sodium methoxide Solvents: Methanol
9.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
2.1 Reagents: Potassium hydroxide Solvents: Methanol
3.1 Reagents: Oxalyl chloride Solvents: Benzene
3.2 Reagents: Tin tetrachloride Solvents: Benzene
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
5.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
5.2 Reagents: Sodium methoxide Solvents: Methanol
6.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid
2.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
2.2 Reagents: Sulfuric acid
3.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
4.1 Reagents: Potassium hydroxide Solvents: Methanol
5.1 Reagents: Oxalyl chloride Solvents: Benzene
5.2 Reagents: Tin tetrachloride Solvents: Benzene
5.3 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
7.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
7.2 Reagents: Sodium methoxide Solvents: Methanol
8.1 Reagents: Hydrogen bromide Solvents: Water
Referenz
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Aristolindiquinone Raw materials

Aristolindiquinone Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Tianan Hongtai Biotechnology Co.,Ltd